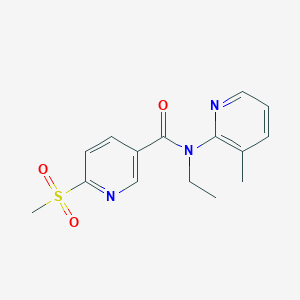

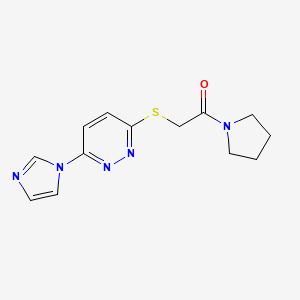

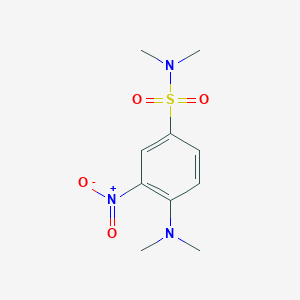

N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as benzamide derivatives with piperidine and phenyl groups, which are of interest due to their pharmacological properties. For instance, the synthesis of a carbon-14 labelled benzamide derivative with a piperidine moiety is described as a potent δ opioid receptor agonist . Another study reports on benzamide derivatives synthesized as potential therapeutic agents for Alzheimer’s disease, with structural confirmation and enzyme inhibition activity assessed . Additionally, a novel class of delta opioid receptor agonists with a piperidine ring and benzamide structure is discussed, highlighting their high affinity and selectivity for the delta opioid receptor .

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including the introduction of radioisotopes through aryllithium reactions with carbon dioxide to form labelled acids, which are then transformed into amides . Another approach for synthesizing benzamide derivatives includes the use of IR, 1H-NMR, and EI-MS spectral data for structural confirmation . The synthesis of delta opioid receptor agonists with a piperidine ring is achieved through dehydration of benzhydryl alcohols or Suzuki coupling reactions of vinyl bromide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. The presence of a piperidine ring and phenyl group is a common feature in these compounds, contributing to their binding affinity and selectivity. For example, the compound with a piperidine moiety exhibits high selectivity over mu and kappa opioid receptors due to its molecular structure . The structural features of these compounds are confirmed using various spectroscopic methods, ensuring the correct molecular framework for the desired biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives are tailored to introduce specific functional groups that enhance the compounds' pharmacological profile. The use of aryllithium reactions and subsequent transformations into amides is one such example . The dehydration of benzhydryl alcohols and Suzuki coupling reactions are other methods employed to achieve the desired olefinic piperidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties are essential for the compounds' stability, bioavailability, and therapeutic efficacy. For instance, the olefinic piperidine compounds are found to be more stable than their precursors in rat liver microsome studies, which is an important factor for their potential as oral medications . The enzyme inhibition activity of these compounds, as demonstrated by their IC50 values, is also a critical aspect of their chemical properties, indicating their potency as therapeutic agents .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed various derivatives of N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, focusing on their synthesis and structural analysis. These compounds are synthesized through multiple steps, involving reactions like condensation, reduction, bromization, and more. The structural features of these compounds have been elucidated using techniques such as 1H NMR, 13C NMR, FT–IR, LC-MS spectral studies, and elemental analysis. This foundational work is crucial for understanding the chemical properties and potential applications of these compounds in biological systems (Khatiwora et al., 2013).

Biological Activity and Pharmacological Potential

The biological activities of N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been extensively studied, revealing a wide range of pharmacological potentials:

Antibacterial and Antifungal Activities : These compounds have been tested against various bacterial and fungal strains, demonstrating moderate to significant activity. This suggests their potential use as antibacterial and antifungal agents. The activities vary among different derivatives, indicating the importance of structural modifications in enhancing their biological efficacy (G. K. Patel & H. S. Patel, 2015).

Antituberculosis Activity : Certain derivatives have shown promise as inhibitors of Mycobacterium tuberculosis, with specific compounds exhibiting significant inhibition of the bacteria's gyrase B ATPase, an enzyme critical for the bacteria's DNA replication. These findings highlight the potential of these compounds in developing new antituberculosis therapies (V. U. Jeankumar et al., 2013).

Antipsychotic Potential : Research into the antipsychotic potential of related benzamide derivatives has shown that some possess potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptor properties. These properties suggest their utility in developing treatments for psychiatric disorders such as schizophrenia (Mingshuo Xu et al., 2019).

Anticancer Activity : The synthesis and characterization of metal complexes with these benzamide derivatives have been explored for their potential in cancer therapy. Some copper and cobalt complexes of these compounds exhibited enhanced antibacterial activity and showed promising results against certain cancer cell lines, suggesting their potential application in cancer treatment (Mariam G. Rizk, A. Emara, & Nelly H. Mahmoud, 2021).

Propriétés

IUPAC Name |

N-(5-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c25-20(23-21-22-15-19(28-21)16-7-3-1-4-8-16)17-9-11-18(12-10-17)29(26,27)24-13-5-2-6-14-24/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPFJFGANVVGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-phenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

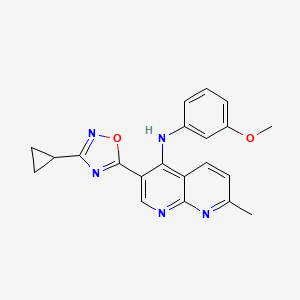

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

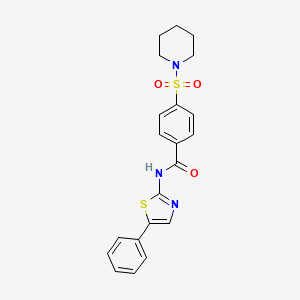

![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)

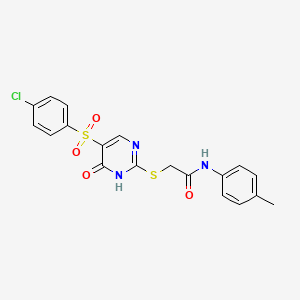

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)